molecular formula C14H18N4O B6616859 2-Benzotriazol-1-yl-N-cyclohexyl-acetamide CAS No. 336174-21-1

2-Benzotriazol-1-yl-N-cyclohexyl-acetamide

Cat. No.: B6616859
CAS No.: 336174-21-1
M. Wt: 258.32 g/mol
InChI Key: PHXPKJIGBRSNCJ-UHFFFAOYSA-N
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Description

2-Benzotriazol-1-yl-N-cyclohexyl-acetamide is a compound that features a benzotriazole moiety linked to a cyclohexyl group via an acetamide linkage. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis . The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzotriazol-1-yl-N-cyclohexyl-acetamide typically involves the reaction of benzotriazole with cyclohexylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Step 1: Benzotriazole is reacted with cyclohexylamine in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, to form an intermediate.

    Step 2: The intermediate is then treated with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzotriazol-1-yl-N-cyclohexyl-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzotriazole moiety.

    Reduction: Amine derivatives with reduced benzotriazole.

    Substitution: Substituted benzotriazole derivatives with various functional groups.

Scientific Research Applications

2-Benzotriazol-1-yl-N-cyclohexyl-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized as a corrosion inhibitor and UV stabilizer in materials science.

Mechanism of Action

The mechanism of action of 2-Benzotriazol-1-yl-N-cyclohexyl-acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with biological molecules, leading to various biological effects. The compound’s ability to bind to specific targets makes it a valuable tool in medicinal chemistry and drug discovery .

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: A parent compound with similar structural features.

    2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative with different functional groups.

    N-Cyclohexylbenzamide: A compound with a similar cyclohexyl group but different linkage.

Uniqueness

2-Benzotriazol-1-yl-N-cyclohexyl-acetamide is unique due to its specific combination of benzotriazole and cyclohexyl groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c19-14(15-11-6-2-1-3-7-11)10-18-13-9-5-4-8-12(13)16-17-18/h4-5,8-9,11H,1-3,6-7,10H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXPKJIGBRSNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269492
Record name N-Cyclohexyl-1H-benzotriazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336174-21-1
Record name N-Cyclohexyl-1H-benzotriazole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=336174-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclohexyl-1H-benzotriazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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